molecular formula C15H14ClNS B11059214 4-chloro-N-(4-methylbenzyl)benzenecarbothioamide

4-chloro-N-(4-methylbenzyl)benzenecarbothioamide

Cat. No.: B11059214
M. Wt: 275.8 g/mol
InChI Key: UFOMMUDYKYUONB-UHFFFAOYSA-N
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Description

4-chloro-N-(4-methylbenzyl)benzenecarbothioamide is an organic compound characterized by the presence of a chloro group, a methylbenzyl group, and a benzenecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methylbenzyl)benzenecarbothioamide typically involves the reaction of 4-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the amine attacks the carbonyl carbon of the benzoyl chloride, forming the desired product.

Reaction Scheme:

4-chlorobenzoyl chloride+4-methylbenzylamineThis compound\text{4-chlorobenzoyl chloride} + \text{4-methylbenzylamine} \rightarrow \text{this compound} 4-chlorobenzoyl chloride+4-methylbenzylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the reproducibility and yield of the product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium thiolate or primary amines in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: 4-methylbenzylbenzenecarbothioamide.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-N-(4-methylbenzyl)benzenecarbothioamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries.

Biology

In biological research, this compound can be used to study enzyme inhibition, particularly those enzymes that interact with thioamide groups. It may also serve as a probe to investigate cellular pathways involving sulfur-containing compounds.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of the chloro and thioamide groups can enhance the compound’s ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 4-chloro-N-(4-methylbenzyl)benzenecarbothioamide exerts its effects often involves the interaction of the thioamide group with biological targets. This interaction can inhibit enzyme activity by forming a covalent bond with the active site of the enzyme. The chloro group may also participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-methylbenzyl)benzenecarbothioamide is unique due to the combination of its chloro, methylbenzyl, and thioamide groups. This combination imparts specific reactivity and biological activity that may not be present in similar compounds. For instance, the thioamide group can engage in unique interactions with biological targets compared to the amide or sulfonamide analogs.

Properties

Molecular Formula

C15H14ClNS

Molecular Weight

275.8 g/mol

IUPAC Name

4-chloro-N-[(4-methylphenyl)methyl]benzenecarbothioamide

InChI

InChI=1S/C15H14ClNS/c1-11-2-4-12(5-3-11)10-17-15(18)13-6-8-14(16)9-7-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

UFOMMUDYKYUONB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=S)C2=CC=C(C=C2)Cl

Origin of Product

United States

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